

In Vitro Potency of Ivarmacitinib Sulfate: A Technical Guide

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Compound of Interest		
Compound Name:	Ivarmacitinib sulfate	
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Introduction

Ivarmacitinib, also known as SHR0302, is a potent and selective Janus kinase (JAK) inhibitor. [1][2] Developed for the treatment of various inflammatory and autoimmune diseases, its therapeutic efficacy is rooted in its ability to modulate cytokine signaling pathways.[3] This technical guide provides an in-depth overview of the in vitro potency of **Ivarmacitinib sulfate**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Ivarmacitinib is an orally available inhibitor of Janus-associated kinase 1 (JAK1).[4] By selectively targeting JAK1, it aims to mitigate the symptoms and progression of autoimmune diseases while minimizing the broad immunosuppressive effects associated with less selective JAK inhibitors.[3][4] The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical mediator of cytokine activity, and its dysregulation is implicated in a variety of immune disorders.[4][5]

Quantitative In Vitro Potency and Selectivity

The in vitro potency of Ivarmacitinib has been characterized through biochemical assays that measure its inhibitory activity against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The half-maximal inhibitory concentration (IC50) is a key metric



used to quantify the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

The data presented below summarizes the IC50 values of Ivarmacitinib against the JAK family kinases, highlighting its selectivity for JAK1.

Kinase Target	IC50 (nM)	Selectivity over JAK1	Reference
JAK1	0.1	-	[6]
JAK2	0.9	9-fold	[6]
JAK3	7.7	77-fold	[6]
TYK2	42	420-fold	[6]

Note: Some sources indicate a selectivity of >10-fold for JAK1 over JAK2.[1][2][7][8]

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Ivarmacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a crucial pathway for transducing signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation and immune responses. By inhibiting JAK1, Ivarmacitinib effectively blocks the phosphorylation and activation of STAT proteins, thereby preventing their dimerization and translocation to the nucleus. This ultimately leads to a reduction in the inflammatory response.[3][4]





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Ivarmacitinib inhibits the JAK-STAT signaling pathway.

Experimental Protocols

While specific, proprietary protocols for determining the in vitro potency of Ivarmacitinib are not publicly available, this section outlines detailed, generalized methodologies for key experiments based on standard practices in the field.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of Ivarmacitinib on the enzymatic activity of purified JAK kinases.

Objective: To determine the IC50 value of Ivarmacitinib against JAK1, JAK2, JAK3, and TYK2.

Materials:

- Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
- ATP (Adenosine triphosphate)
- Peptide substrate (e.g., a poly-Glu-Tyr peptide)
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Ivarmacitinib sulfate (serially diluted)



- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Microplate reader

Procedure:

- Preparation of Reagents: Prepare serial dilutions of Ivarmacitinib sulfate in the assay buffer. Prepare a reaction mixture containing the specific JAK enzyme, peptide substrate, and assay buffer.
- Kinase Reaction: In a 96-well or 384-well plate, add the Ivarmacitinib dilutions to the respective wells. Initiate the kinase reaction by adding ATP to the reaction mixture. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Detection: Terminate the kinase reaction and measure the amount of ADP produced, which
 is proportional to the kinase activity. This is often done using a luminescence-based
 detection reagent that converts ADP to a detectable signal.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Ivarmacitinib concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Phospho-STAT Inhibition Assay

This assay assesses the ability of Ivarmacitinib to inhibit JAK-mediated signaling within a cellular context.

Objective: To measure the potency of Ivarmacitinib in inhibiting cytokine-induced STAT phosphorylation in cells.

Materials:

- A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a cytokineresponsive cell line)
- Cell culture medium
- Cytokine for stimulation (e.g., IL-6 for JAK1/JAK2 signaling, IL-2 for JAK1/JAK3 signaling)



- Ivarmacitinib sulfate (serially diluted)
- · Lysis buffer
- Antibodies specific for total STAT and phosphorylated STAT (p-STAT)
- Detection method (e.g., Western blotting, ELISA, or flow cytometry)

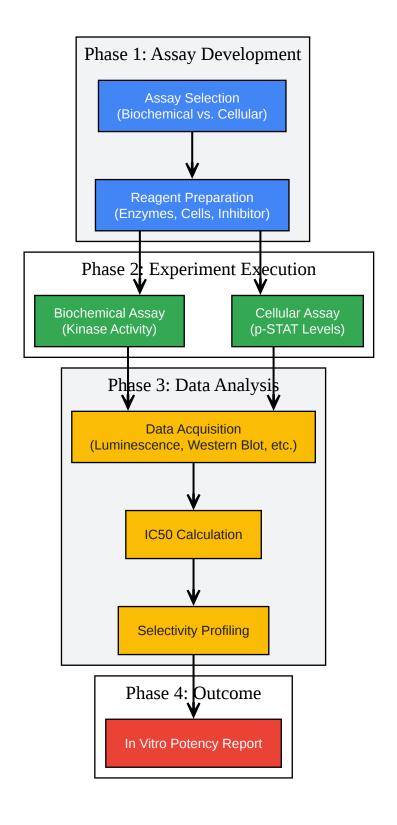
Procedure:

- Cell Culture and Treatment: Culture the cells to an appropriate density. Pre-incubate the cells with serial dilutions of Ivarmacitinib for a specified time (e.g., 1-2 hours).
- Cytokine Stimulation: Stimulate the cells with a specific cytokine at a predetermined concentration and for a defined period (e.g., 15-30 minutes) to activate the JAK-STAT pathway.
- Cell Lysis and Protein Quantification: Lyse the cells to extract the proteins. Determine the total protein concentration in each lysate.
- Detection of p-STAT: Measure the levels of phosphorylated STAT and total STAT using a suitable detection method. For example, in a Western blot, proteins are separated by size, transferred to a membrane, and probed with specific antibodies.
- Data Analysis: Quantify the levels of p-STAT relative to total STAT for each Ivarmacitinib concentration. Plot the percentage of inhibition of STAT phosphorylation against the logarithm of the Ivarmacitinib concentration to determine the cellular IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro assessment of a JAK inhibitor like Ivarmacitinib.





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A typical workflow for in vitro potency assessment.



Conclusion

Ivarmacitinib sulfate is a highly potent and selective JAK1 inhibitor, as demonstrated by in vitro biochemical assays. Its mechanism of action, centered on the inhibition of the JAK-STAT signaling pathway, provides a targeted approach for the treatment of inflammatory and autoimmune diseases. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of Ivarmacitinib and other novel JAK inhibitors.

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